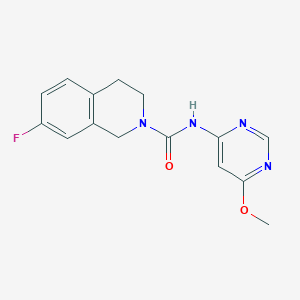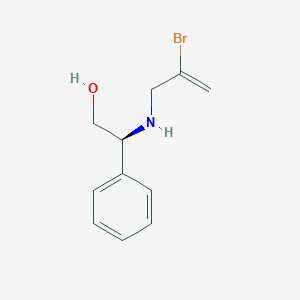![molecular formula C13H20FNO B7648605 2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol](/img/structure/B7648605.png)
2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol, also known as FUB-MDMB, is a synthetic cannabinoid that has gained interest in the scientific community due to its potential therapeutic applications. FUB-MDMB belongs to the indole family of synthetic cannabinoids and was first synthesized in 2014.
Wirkmechanismus
2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol acts on the endocannabinoid system, specifically the CB1 and CB2 receptors, which are widely distributed throughout the body. It binds to these receptors and activates them, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The activation of CB1 and CB2 receptors by this compound leads to a range of biochemical and physiological effects, including altered neurotransmitter release, changes in gene expression, and modulation of the immune system. This compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol has several advantages for lab experiments, including its high potency, selectivity for CB1 and CB2 receptors, and low toxicity. However, its synthetic nature and lack of natural analogs may limit its usefulness for studying the endocannabinoid system in vivo.
Zukünftige Richtungen
Future research on 2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol could focus on its potential therapeutic applications, including its use as a pain reliever, anti-inflammatory agent, or anxiolytic. Further studies could also investigate its mechanism of action and the effects of long-term exposure. Additionally, the development of new synthetic cannabinoids based on the structure of this compound could lead to the discovery of novel therapeutic agents.
Synthesemethoden
2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol can be synthesized using a multistep process involving the reaction of 4-fluorobutyrophenone with 2-amino-2-methyl-1-propanol, followed by reduction and alkylation reactions. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol has been studied for its potential therapeutic applications in the treatment of various medical conditions, including pain, anxiety, and inflammation. It has also been investigated for its potential use in drug discovery and development.
Eigenschaften
IUPAC Name |
2-[4-(3-fluorophenyl)butan-2-yl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO/c1-11(15(2)8-9-16)6-7-12-4-3-5-13(14)10-12/h3-5,10-11,16H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLWAIYZKIHPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)F)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(oxolan-2-yl)-4-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methyl]morpholine](/img/structure/B7648526.png)
![Oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648542.png)
![2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7648563.png)

![2-Phenyl-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methylamino]ethanol](/img/structure/B7648574.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methylamino]-2-phenylethanol](/img/structure/B7648584.png)
![1-[1-[4-(3-Fluorophenyl)butan-2-yl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7648587.png)
![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol](/img/structure/B7648600.png)
![N-(1,3-dioxolan-2-ylmethyl)-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine](/img/structure/B7648608.png)
![Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate](/img/structure/B7648616.png)

![N-[(3,5-difluorophenyl)methyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648639.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone](/img/structure/B7648642.png)